molecular formula C15H15NO B8666620 {4-[(Methylamino)methyl]phenyl}(phenyl)methanone CAS No. 62713-06-8

{4-[(Methylamino)methyl]phenyl}(phenyl)methanone

Cat. No. B8666620
CAS RN: 62713-06-8
M. Wt: 225.28 g/mol
InChI Key: PQUKCYRIJUMABV-UHFFFAOYSA-N
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Description

{4-[(Methylamino)methyl]phenyl}(phenyl)methanone is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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properties

CAS RN

62713-06-8

Product Name

{4-[(Methylamino)methyl]phenyl}(phenyl)methanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

[4-(methylaminomethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C15H15NO/c1-16-11-12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI Key

PQUKCYRIJUMABV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

22 g of 4-(N-acetyl-N-methylaminomethyl)benzophenone are refluxed in 100 mL of 1:1 -HCl/water mixture (by volume) for 7 hours. From the reaction mixture there are isolated 16 g of 4-(N-methylaminomethyl)benzophenone. HNMR: δ=1.7 (1H, NH), 2.5 (3H, NCH3), 3.9 (2H, NCH2), 7.1-7.4 (9H, aromatics).
Name
4-(N-acetyl-N-methylaminomethyl)benzophenone
Quantity
22 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 12.0 g. (0.379 mole) anhydrous methyl amine in 150 ml. benzene is treated dropwise with 34.8 g. (0.127 mole) α-bromo-p-benzoyl toluene in 300 ml. benzene for about 30 minutes. The resulting mixture is stirred for 4 hours at room temperature and the solvent removed in vacuo. The resulting residue is dissolved in ether and washed with water. The ether layer is then extracted three times with 2N hydrochloric acid and the acidic solution made basic by the addition of potassium hydroxide and extracted with ether. The ether layer is washed with water, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue is then chromatographed on silica gel to yield 4-benzoyl N-methyl benzyl amine (identified by spectral analysis).
Quantity
0.379 mol
Type
reactant
Reaction Step One
Quantity
0.127 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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